Cas no 37614-57-6 (3-(4-chlorophenyl)prop-2-yn-1-ol)

3-(4-Chlorophenyl)prop-2-yn-1-ol is a versatile organic intermediate featuring a chlorophenyl group and a propargylic alcohol functionality. Its key structural attributes include a terminal alkyne and a hydroxyl group, making it valuable for further synthetic modifications such as click chemistry, Sonogashira coupling, or nucleophilic additions. The presence of the electron-withdrawing chloro substituent enhances reactivity in electrophilic aromatic substitution reactions. This compound is particularly useful in pharmaceutical and agrochemical research, where it serves as a building block for bioactive molecules. Its stability under standard conditions and well-defined reactivity profile ensure consistent performance in organic synthesis applications.
3-(4-chlorophenyl)prop-2-yn-1-ol structure
37614-57-6 structure
Product name:3-(4-chlorophenyl)prop-2-yn-1-ol
CAS No:37614-57-6
MF:C9H7OCl
Molecular Weight:166.60428
MDL:MFCD04039065
CID:303379
PubChem ID:4111718

3-(4-chlorophenyl)prop-2-yn-1-ol 化学的及び物理的性質

名前と識別子

    • 2-Propyn-1-ol,3-(4-chlorophenyl)-
    • 3-(4-CHLORO-PHENYL)-PROP-2-YN-1-OL
    • 3-(4-Chlorophenyl)prop-2-yn-1-ol
    • 1-(4-Chlorophenyl)-propyn-3-ol
    • 3-(4-chlorophenyl)-2-propyn-1-ol
    • 3-(4-chlorophenyl)-prop-2-yn-1-ol
    • 3-(4-chlorophenyl)-prop-2-yn-ol
    • 3-(4'-chlorophenyl)propargyl alcohol
    • 3-(p-chlorophenyl)propargyl alcohol
    • OR7382
    • 37614-57-6
    • AKOS004117899
    • A50683
    • A823797
    • FT-0639389
    • CS-0307899
    • SCHEMBL1746428
    • EN300-100090
    • AARLJMFYTTUPGP-UHFFFAOYSA-N
    • DTXSID10399432
    • MFCD04039065
    • BS-11754
    • 3-(4-chloro-phenyl)-2-propyn-1-ol
    • Z540350074
    • DB-021648
    • 3-(4-chlorophenyl)prop-2-yn-1-ol
    • MDL: MFCD04039065
    • インチ: InChI=1S/C9H7ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,7H2
    • InChIKey: AARLJMFYTTUPGP-UHFFFAOYSA-N
    • SMILES: C(#CC1=CC=C(C=C1)Cl)CO

計算された属性

  • 精确分子量: 166.01900
  • 同位素质量: 166.0185425g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 169
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • XLogP3: 2.1

じっけんとくせい

  • PSA: 20.23000
  • LogP: 1.68380

3-(4-chlorophenyl)prop-2-yn-1-ol Security Information

3-(4-chlorophenyl)prop-2-yn-1-ol 税関データ

  • 税関コード:2906299090
  • 税関データ:

    中国税関コード:

    2906299090

    概要:

    29062999090他の芳香族アルコール。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    29062999090他の芳香族アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

3-(4-chlorophenyl)prop-2-yn-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-100090-1.0g
3-(4-chlorophenyl)prop-2-yn-1-ol
37614-57-6 95%
1g
$308.0 2023-05-03
Enamine
EN300-100090-2.5g
3-(4-chlorophenyl)prop-2-yn-1-ol
37614-57-6 95%
2.5g
$541.0 2023-10-28
Enamine
EN300-100090-0.5g
3-(4-chlorophenyl)prop-2-yn-1-ol
37614-57-6 95%
0.5g
$240.0 2023-10-28
1PlusChem
1P00790I-1g
2-Propyn-1-ol,3-(4-chlorophenyl)-
37614-57-6 97%
1g
$213.00 2023-12-17
1PlusChem
1P00790I-500mg
2-Propyn-1-ol,3-(4-chlorophenyl)-
37614-57-6 97%
500mg
$149.00 2023-12-17
Enamine
EN300-100090-5g
3-(4-chlorophenyl)prop-2-yn-1-ol
37614-57-6 95%
5g
$930.0 2023-10-28
Enamine
EN300-100090-1g
3-(4-chlorophenyl)prop-2-yn-1-ol
37614-57-6 95%
1g
$308.0 2023-10-28
Aaron
AR00798U-1g
2-Propyn-1-ol,3-(4-chlorophenyl)-
37614-57-6 97%
1g
$240.00 2025-01-23
Enamine
EN300-100090-10g
3-(4-chlorophenyl)prop-2-yn-1-ol
37614-57-6 95%
10g
$1710.0 2023-10-28
1PlusChem
1P00790I-100mg
2-Propyn-1-ol,3-(4-chlorophenyl)-
37614-57-6
100mg
$104.00 2025-02-21

3-(4-chlorophenyl)prop-2-yn-1-ol 関連文献

3-(4-chlorophenyl)prop-2-yn-1-olに関する追加情報

3-(4-Chlorophenyl)prop-2-yn-1-ol (CAS No. 37614-57-6): A Comprehensive Overview

3-(4-Chlorophenyl)prop-2-yn-1-ol (CAS No. 37614-57-6) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, material science, and synthetic organic chemistry. This compound, characterized by its chlorophenyl and propargyl alcohol functional groups, serves as a versatile intermediate in the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable asset in research and industrial applications.

The molecular formula of 3-(4-chlorophenyl)prop-2-yn-1-ol is C9H7ClO, with a molecular weight of 166.60 g/mol. The presence of the chlorine atom at the para position of the phenyl ring enhances its electronic properties, making it a useful building block in the design of pharmaceuticals and agrochemicals. The propargyl alcohol moiety further contributes to its reactivity, enabling various chemical transformations such as click chemistry and cross-coupling reactions.

In recent years, the demand for 3-(4-chlorophenyl)prop-2-yn-1-ol has surged due to its role in the development of novel antimicrobial agents and anticancer drugs. Researchers are particularly interested in its potential to inhibit specific enzymes or pathways involved in disease progression. For instance, its derivatives have shown promise in targeting kinase enzymes, which are often implicated in cancer and inflammatory disorders. This aligns with the growing trend of personalized medicine and targeted therapies, which are among the most searched topics in the pharmaceutical sector.

Another area where 3-(4-chlorophenyl)prop-2-yn-1-ol finds application is in the synthesis of advanced materials. Its ability to participate in polymerization reactions makes it a candidate for creating polymers with tailored properties, such as enhanced thermal stability or electrical conductivity. This is particularly relevant in the context of the booming green chemistry movement, where there is a strong emphasis on developing sustainable and eco-friendly materials. Searches for "sustainable polymer synthesis" and "green chemistry intermediates" have seen a significant uptick, reflecting the industry's shift toward environmentally conscious practices.

From a commercial perspective, the global market for 3-(4-chlorophenyl)prop-2-yn-1-ol is expected to grow steadily, driven by its expanding applications in pharmaceuticals and materials science. Suppliers and manufacturers are increasingly focusing on optimizing production processes to meet the rising demand while ensuring cost-effectiveness and scalability. This compound is typically synthesized through Sonogashira coupling or alkynylation reactions, which are well-established methods in organic synthesis. However, recent advancements in catalytic systems and reaction conditions have improved yields and reduced environmental impact, addressing another hot topic in the chemical industry: "green synthesis methods."

Safety and handling of 3-(4-chlorophenyl)prop-2-yn-1-ol are also critical considerations. While it is not classified as a hazardous substance under most regulatory frameworks, proper storage and handling protocols should be followed to ensure workplace safety. This includes using appropriate personal protective equipment (PPE) and working in well-ventilated areas. The compound's stability under normal conditions makes it relatively easy to handle, but as with any chemical, precautions are necessary to prevent accidental exposure.

In conclusion, 3-(4-chlorophenyl)prop-2-yn-1-ol (CAS No. 37614-57-6) is a multifaceted compound with significant potential in both academic research and industrial applications. Its role in the development of pharmaceuticals, advanced materials, and sustainable chemistry solutions positions it as a key player in the evolving landscape of chemical innovation. As interest in targeted therapies and green chemistry continues to grow, this compound is likely to remain a focal point for researchers and manufacturers alike.

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Amadis Chemical Company Limited
(CAS:37614-57-6)3-(4-chlorophenyl)prop-2-yn-1-ol
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Purity:99%
はかる:1g
Price ($):304.0